N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromothiophene, a triazole, and an amine. These functional groups suggest that the compound could potentially be used in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a bromothiophene with an ethyltriazole via a nucleophilic substitution reaction. This would form the core structure of the molecule, which could then be further functionalized through additional reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The bromothiophene and triazole rings would likely contribute to the overall rigidity of the molecule, while the amine group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The presence of the bromine atom on the thiophene ring suggests that this compound could potentially undergo a variety of substitution reactions. Additionally, the amine group could potentially act as a nucleophile or base in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromine atom might increase the compound’s density and boiling point, while the amine group could potentially make the compound more polar .Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized for various scientific purposes. For instance, the synthesis of complex molecules often involves stepwise reactions where compounds like the one could serve as intermediates or reactants. A study by Aouine Younas, El Hallaoui Abdelilah, and Alami Anouar (2014) highlights the synthesis of a complex molecule through a 1,3-dipolar cycloaddition reaction, emphasizing the role of NMR spectroscopy and Elemental Analysis in characterizing such compounds (Younas et al., 2014).
Biological Evaluation
Compounds with structural similarities have been evaluated for their biological activities, leading to insights into their potential therapeutic applications. Research conducted by B. de Costa, L. Radesca, L. Di Paolo, and W. Bowen (1992) on sigma receptor ligands shows the significance of structural manipulation for enhancing biological efficacy, demonstrating the broader implications of chemical synthesis and characterization in drug development (de Costa et al., 1992).
Antimicrobial and Antifungal Activities
Another area of interest is the development of compounds with antimicrobial and antifungal properties. K D Thomas, Airody Vasudeva Adhikari, and N Suchetha Shetty (2010) synthesized a series of methanamine derivatives exhibiting moderate to very good antibacterial and antifungal activities, highlighting the potential of similar compounds in addressing resistance to first-line drugs (Thomas et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4S.2ClH/c1-2-15-8(6-13-14-15)5-12-7-10-9(11)3-4-16-10;;/h3-4,6,12H,2,5,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOBNHMUAFFFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNCC2=C(C=CS2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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